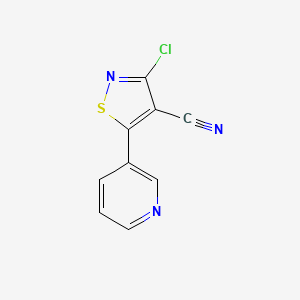

3-Chloro-5-(pyridin-3-yl)isothiazole-4-carbonitrile

Description

3-Chloro-5-(pyridin-3-yl)isothiazole-4-carbonitrile is a halogenated isothiazole derivative featuring a pyridinyl substituent at the 5-position and a nitrile group at the 4-position. This compound is of interest in medicinal chemistry and materials science due to its heterocyclic framework, which combines the electron-withdrawing effects of the chloro and nitrile groups with the π-electron-rich pyridine ring.

Properties

IUPAC Name |

3-chloro-5-pyridin-3-yl-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClN3S/c10-9-7(4-11)8(14-13-9)6-2-1-3-12-5-6/h1-3,5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGRLFVTQSMNJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C(=NS2)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(pyridin-3-yl)isothiazole-4-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing the pyridinyl and isothiazole moieties, followed by chlorination and nitrile formation . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(pyridin-3-yl)isothiazole-4-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation and Reduction: The isothiazole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, and alcohols.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

3-Chloro-5-(pyridin-3-yl)isothiazole-4-carbonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(pyridin-3-yl)isothiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

The following section compares 3-chloro-5-(pyridin-3-yl)isothiazole-4-carbonitrile with structurally related isothiazole derivatives, focusing on synthesis, substituent effects, and reactivity.

3-Chloro-5-phenylisothiazole-4-carbonitrile

- Synthesis: Prepared via nucleophilic substitution of 3-chloro-5-phenylisothiazole-4-carbonitrile with hydrazine. However, this reaction unexpectedly yields 3-amino-5-phenylpyrazole-4-carbonitrile due to ring transformation, indicating the instability of the hydrazine-substituted isothiazole intermediate under these conditions .

3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile

- Synthesis : Achieved via CH arylation of 3-chloroisothiazole-5-carbonitrile with 1-iodo-4-methylbenzene (60% yield). The p-tolyl group enhances steric bulk and electron-donating effects compared to pyridinyl .

- Stability: The methyl group on the aryl ring improves solubility in nonpolar solvents, but the absence of a heteroatom in the aryl substituent limits electronic diversity.

3-Chloro-5-(4-vinylphenyl)isothiazole-4-carbonitrile

- Applications : The vinyl group makes this compound a candidate for synthesizing conjugated polymers or photoactive materials.

5-Amino-3-phenyl-isothiazole-4-carbonitrile

- Substituent Effect: Replacement of the chloro group with an amino group increases nucleophilicity, enabling participation in condensation or cycloaddition reactions. This derivative is commercially available for pharmaceutical research .

Electronic and Reactivity Profiles

Biological Activity

3-Chloro-5-(pyridin-3-yl)isothiazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, alongside relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a unique isothiazole ring system substituted with a chloro group and a pyridine moiety, contributing to its biological reactivity. Its structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its efficacy against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

The compound's mechanism of action involves disrupting microbial cell wall synthesis, leading to cell lysis and death. This property positions it as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been extensively studied. It has shown promising results against various cancer cell lines, including breast cancer (MCF-7), colon adenocarcinoma (LoVo), and leukemia (MV4-11).

Table 2: Anticancer Activity of this compound

The compound's anticancer activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. Specifically, it targets key regulatory pathways involved in cell cycle progression and survival.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound can inhibit various enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs).

- Apoptosis Induction : It promotes apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : The compound effectively induces G1-phase arrest in treated cells, preventing further proliferation.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial properties.

- Anticancer Study : Another investigation revealed that treatment with this compound resulted in a significant reduction in tumor size in animal models of breast cancer, indicating its potential for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.